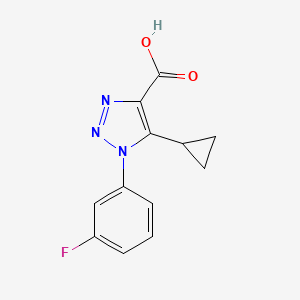

5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a cyclopropyl group at position 5, a 3-fluorophenyl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₀FN₃O₂, with a molecular weight of 247.23 g/mol. The compound is synthesized via the enole-mediated click Dimroth reaction, a method optimized for introducing cyclopropyl substituents into triazole scaffolds . The 3-fluorophenyl group confers electron-withdrawing properties, influencing both reactivity and intermolecular interactions.

Crystallographic studies reveal a monoclinic crystal system (space group C2/c) with a dihedral angle of 39.1° between the triazole and cyclopropyl rings, indicating moderate steric strain. This geometry contrasts with analogues bearing bulkier substituents (e.g., 5-(2-phenylhydrazineylidene)methyl), which exhibit larger dihedral angles (~73.3°) .

Properties

IUPAC Name |

5-cyclopropyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFONDASFXSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopropyl Carboxylic Acid Derivatives

The cyclopropyl moiety is commonly introduced via cyclopropanation reactions or by using cyclopropyl carboxylic acid derivatives as starting materials. According to patent WO2001092200A1, cyclopropyl carboxylic acid esters and derivatives can be prepared by controlled esterification and crystallization processes involving solvents like n-heptane and toluene. The process includes:

- Distillation under reduced pressure to remove solvents.

- Cooling stages to promote crystallization of stereochemically defined cyclopropyl carboxylates.

- Acidification and extraction steps to isolate the cyclopropyl carboxylic acid in high purity.

This method ensures the availability of trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, which is structurally related and can be adapted for the 3-fluorophenyl analog required for the target compound.

Production of 1-fluorocyclopropane-1-carboxylic Acid

The fluorinated cyclopropyl component can be synthesized via processes described in patent EP0533013A2. This involves:

- Fluorination reactions on cyclopropane carboxylic acid derivatives.

- Use of reagents such as fluorine sources under controlled conditions.

- Purification steps involving aqueous and organic phase separations.

This method provides a fluorinated cyclopropyl carboxylic acid intermediate essential for the final compound synthesis.

Construction of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper(I) salts to afford regioselective 1,4-disubstituted triazoles. For the target compound:

- A 3-fluorophenyl azide or alkyne precursor is reacted with a cyclopropyl-substituted alkyne or azide.

- The reaction is carried out in solvents such as dimethylformamide or tetrahydrofuran under inert atmosphere.

- Reaction temperatures are typically ambient to moderate heating (25–80 °C).

This step forms the 1-(3-fluorophenyl)-1H-1,2,3-triazole core with the cyclopropyl substituent at the 5-position.

Introduction of the Carboxylic Acid Group at Position 4

The carboxylic acid functionality at the 4-position of the triazole ring can be introduced by:

- Oxidation of corresponding methyl or aldehyde precursors.

- Carboxylation reactions using carbon dioxide under basic conditions.

- Hydrolysis of ester intermediates.

Purification involves acidification of reaction mixtures and extraction into organic solvents such as toluene, followed by washing with aqueous acid or base to remove impurities.

Detailed Preparation Method Summary

Research Findings and Optimization

- The stereochemical purity of the cyclopropyl intermediates significantly affects the biological activity and chemical properties of the final compound.

- Use of azeotropic drying and solvent distillation enhances purity and yield of intermediates.

- Copper-catalyzed cycloaddition offers regioselectivity and high yields in triazole formation.

- Acidification to pH 2 with hydrochloric acid followed by extraction into toluene is effective for isolating the carboxylic acid product.

- Fluorination steps require careful control of reaction conditions to avoid over-fluorination or decomposition.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can participate in substitution reactions.

Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alcohols.

Nucleophilic Addition: Formation of alcohols or other functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology: The biological potential of this compound includes its use as a probe in biological imaging and as a precursor for the synthesis of bioactive molecules. Its fluorophenyl group can enhance the fluorescence properties, making it useful in fluorescence microscopy and other imaging techniques.

Medicine: In medicine, this compound has shown promise in the development of new therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can contribute to the creation of materials with improved performance and durability.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Conformational Differences

Key Observations :

- Substituent Position : Meta-substituted aryl groups (e.g., 3-fluorophenyl) induce smaller dihedral angles compared to para-substituents (e.g., 4-methoxyphenyl), likely due to reduced steric hindrance .

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) correlate with enhanced antitumor activity, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-... (GP = 68.09%) .

Key Observations :

Biological Activity

5-Cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (referred to as CPFTCA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural properties, and biological activities of CPFTCA based on diverse research findings.

Synthesis and Structural Characteristics

CPFTCA can be synthesized through various methods involving the formation of triazole rings, often utilizing click chemistry. The compound features a cyclopropyl group and a fluorophenyl moiety, which contribute to its unique pharmacological properties. The structural analysis indicates that the compound crystallizes in a monoclinic space group, exhibiting specific conformational characteristics that influence its biological activity.

Table 1: Structural Data of CPFTCA

| Property | Value |

|---|---|

| Chemical Formula | C12H12F N3O2 |

| Molecular Weight | 239.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature (K) | 293 |

Antimicrobial Activity

Recent studies have demonstrated that CPFTCA exhibits significant antimicrobial properties against various bacterial strains. For instance, research evaluating triazole derivatives indicated that compounds with carboxylic acid functionalities showed enhanced antibacterial activity compared to their parent compounds.

Case Study: Antibacterial Efficacy

- A series of synthesized triazoles were tested against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values indicated that CPFTCA derivatives had promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

Table 2: Antibacterial Activity of CPFTCA Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| CPFTCA | Staphylococcus aureus | 0.195 |

| CPFTCA | Escherichia coli | 0.391 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 6.25 |

Anticancer Activity

The antiproliferative effects of CPFTCA were evaluated against several cancer cell lines, including HeLa (cervical carcinoma) and L1210 (murine leukemia). The results indicated that CPFTCA possesses selective cytotoxicity, with lower IC50 values than some established chemotherapeutic agents.

Case Study: Cytotoxicity Evaluation

- In vitro studies showed that CPFTCA exhibited an IC50 of approximately 9.6 µM against HeLa cells, indicating substantial potential as an anticancer agent.

Table 3: Cytotoxicity of CPFTCA on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.6 |

| L1210 | 12.5 |

Mechanistic Insights

The mechanism behind the biological activity of CPFTCA may be attributed to its ability to disrupt cellular processes in target organisms or cells. The presence of the triazole ring is thought to play a crucial role in enhancing the compound's interaction with biological targets, potentially leading to increased efficacy in inhibiting bacterial growth and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging cyclopropane-bearing alkyne precursors and 3-fluorophenyl azides. Substituent steric effects (e.g., cyclopropyl vs. ethyl groups) impact regioselectivity and reaction efficiency . For example, cyclopropane rings may require lower temperatures (0–5°C) to minimize ring strain during coupling. Post-synthesis, acid hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the carboxylic acid moiety. Purity optimization involves recrystallization in ethanol/water mixtures (80:20 v/v) or silica gel chromatography .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the cyclopropyl (δ 0.8–1.2 ppm for CH, δ 1.5–2.0 ppm for CH) and triazole (δ 7.5–8.5 ppm) protons. F NMR confirms the fluorophenyl substituent (δ -110 to -115 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) validates the molecular formula (CHFNO) .

- X-Ray Crystallography : Resolves spatial arrangement of the triazole ring, cyclopropyl group, and fluorophenyl substituent, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases due to triazole’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for high-throughput screening .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), given fluorophenyl’s hydrophobicity enhancing membrane penetration .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved, particularly when comparing cyclopropyl vs. ethyl substituents?

- Methodological Answer :

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., cyclopropyl, ethyl, trifluoromethyl) and compare activities in parallel assays. For example, cyclopropyl may enhance metabolic stability but reduce solubility, leading to discrepancies in cell-based vs. enzyme assays .

- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) can predict binding modes and solvation effects. Density Functional Theory (DFT) calculations quantify electronic effects of substituents on triazole ring reactivity .

- Pharmacokinetic Profiling : Assess logP (e.g., shake-flask method) and plasma protein binding (equilibrium dialysis) to correlate physicochemical properties with in vivo efficacy .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising its triazole core activity?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to ester or amide derivatives (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Co-Crystallization : Use co-formers like L-arginine or PEG derivatives to improve aqueous solubility. Phase solubility diagrams (via Higuchi and Connors method) guide excipient selection .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) can enhance bioavailability while protecting the triazole moiety from premature degradation .

Q. How does the cyclopropyl group influence the compound’s metabolic stability in hepatic microsomal assays?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLM) and NADPH. LC-MS/MS identifies metabolites (e.g., hydroxylation at cyclopropane or triazole ring oxidation). Cyclopropyl’s strain may reduce susceptibility to CYP450-mediated oxidation compared to ethyl groups .

- Stability Studies : Monitor degradation under physiological pH (1.2–7.4) and temperature (37°C) using HPLC-UV. Half-life (t) comparisons with analogs quantify cyclopropyl’s stabilizing effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.